molecular formula C15H16N4O5 B14999661 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14999661
M. Wt: 332.31 g/mol
InChI Key: YKPYYNRMOALIAJ-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound. It features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of hydroxy and methoxy groups on the phenyl ring, along with a carboxylic acid group, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylic acid would yield an alcohol.

Scientific Research Applications

7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the triazolopyrimidine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its combination of functional groups and ring systems, which confer specific reactivity and potential biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the carboxylic acid group, provides multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O5/c1-7-16-15-17-9(14(21)22)6-10(19(15)18-7)8-4-11(23-2)13(20)12(5-8)24-3/h4-6,10,20H,1-3H3,(H,21,22)(H,16,17,18)

InChI Key

YKPYYNRMOALIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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